N'-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE
Overview
Description
N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression . For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE can be compared with other indole derivatives, such as:
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: Known for its chemoprotective properties.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral activity.
The uniqueness of N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[(E)-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylideneamino]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O/c23-18-8-7-16(20(24)10-18)13-28-14-17(19-5-1-2-6-21(19)28)12-26-27-22(29)15-4-3-9-25-11-15/h1-12,14H,13H2,(H,27,29)/b26-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKUZRMCXPWNOG-RPPGKUMJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=NNC(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)/C=N/NC(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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